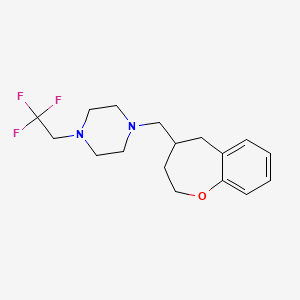

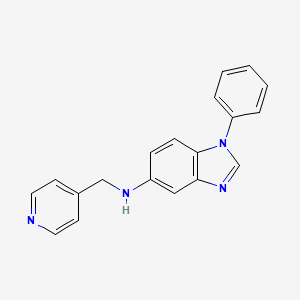

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine involves multi-step processes, including condensation, cyclization, and sometimes, specific reactions tailored to introduce or modify functional groups. For example, compounds with structural similarities have been synthesized through a three-step synthesis starting from readily available precursors, utilizing titanium tetrachloride catalyzed condensation and subsequent ring closure of intermediate amides (Nielsen & Pedersen, 1985).

Aplicaciones Científicas De Investigación

Hypotensive Activity

A novel series of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which include compounds structurally related to 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine, demonstrates hypotensive activity. These compounds act as alpha blockers with both peripheral and central activities, contributing to their potential in managing hypertension (Tenbrink et al., 1981).

Bradycardic Potency

Compounds with a piperazine moiety, including derivatives related to the chemical structure , have been explored for their bradycardic activity. These compounds exhibit vasorelaxant and heart-rate-reducing activities, highlighting their therapeutic potential in cardiovascular diseases (Liang et al., 2010).

Synthesis and Psychotropic Activity

The synthesis of annulated 1,2,3-triazoles leading to 10-(4-substituted-1-piperazinyl)-1,2,3-triazolo[4,5-b][1,5]benzoxazepines reveals their psychotropic activity. These compounds are prepared through a multi-step synthesis, indicating the versatile chemical manipulations possible with piperazine derivatives for potential therapeutic use (Nielsen & Pedersen, 1985).

Antihypertensive Agents

The research into 2,4-diamino-6,7-dimethoxyquinazolines, including derivatives with a piperazine linkage, showcases their role as potent alpha 1-adrenoceptor antagonists and antihypertensive agents. This class of compounds displays high binding affinity for alpha 1-adrenoceptors, contributing to their therapeutic efficacy in hypertension management (Campbell et al., 1987).

Propiedades

IUPAC Name |

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O/c18-17(19,20)13-22-8-6-21(7-9-22)12-14-5-10-23-16-4-2-1-3-15(16)11-14/h1-4,14H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZYNPNLGVMDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1CN3CCN(CC3)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)

![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)

![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)